molecular formula C12H11N3O3 B5542752 6-(4-methoxyphenyl)-3-nitro-2-pyridinamine

6-(4-methoxyphenyl)-3-nitro-2-pyridinamine

Cat. No. B5542752
M. Wt: 245.23 g/mol
InChI Key: WLALRLWLJWSIKI-UHFFFAOYSA-N
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Description

Pyridinamine derivatives, such as “6-(4-methoxyphenyl)-3-nitro-2-pyridinamine,” are of significant interest in organic chemistry and materials science due to their unique chemical and physical properties. They serve as key intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Synthesis Analysis

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are often used to determine the molecular structure of pyridinamine derivatives. These techniques help in understanding the configuration, bond lengths, and angles, contributing to the knowledge of their chemical reactivity and interactions. Studies on similar compounds highlight the importance of crystal structure determination in understanding the molecular conformation and its implications on physical properties (A. Moustafa & A. S. Girgis, 2007).

Scientific Research Applications

Corrosion Inhibition

Pyridine derivatives, including those structurally similar to 6-(4-methoxyphenyl)-3-nitro-2-pyridinamine, have been studied for their corrosion inhibition properties. For instance, 2-amino-3,5-dicarbonitrile-6-thio-pyridines have shown high efficiency in protecting mild steel against corrosion in acidic environments. These compounds demonstrate mixed-type inhibition behavior, with significant protection efficacy attributed to the formation of a protective layer on the steel surface (Sudheer & M. Quraishi, 2014).

Molecular Complexation for Non-linear Optics

Molecular complexation strategies using pyridine derivatives have been explored for designing materials with non-linear optical (NLO) properties. Such studies have focused on achieving ideal chromophore orientations through hydrogen bonding, significantly impacting the efficiency of second harmonic generation (SHG). This research underscores the potential of pyridine derivatives in the development of advanced materials for optical applications (M. Muthuraman, R. Masse, J. Nicoud, & G. Desiraju, 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds with similar structures are used in medicinal chemistry due to their potential biological activities .

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

6-(4-methoxyphenyl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)10-6-7-11(15(16)17)12(13)14-10/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALRLWLJWSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-3-nitro-2-pyridinamine

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